VHL Binding Affinity: Quantitative Inactivation of (S,S,S)-AHPC-Boc vs. Active (S,R,S)-VH032
(S,S,S)-AHPC-Boc is the stereoisomer of the active (S,R,S)-VH032 ligand. While the active (S,R,S)-VH032 ligand exhibits potent binding to the VHL E3 ligase with a Kd of 185 nM , (S,S,S)-AHPC-Boc demonstrates no functional VHL recruitment activity due to its altered stereochemistry at the hydroxyproline core [1]. This stereochemical inversion renders the molecule incapable of inducing ternary complex formation, thereby serving as an ideal negative control.
| Evidence Dimension | VHL E3 Ligase Binding Affinity |
|---|---|
| Target Compound Data | No functional VHL recruitment (Inactive) |
| Comparator Or Baseline | (S,R,S)-VH032: Kd = 185 nM |
| Quantified Difference | Complete loss of functional binding activity (>100-fold difference estimated) |
| Conditions | Biochemical binding assay (Kd measurement) |
Why This Matters
This quantifiable difference validates the use of (S,S,S)-AHPC-Boc as a genuine negative control to confirm that observed target degradation is specifically mediated by VHL recruitment rather than off-target effects.
- [1] MedChemExpress. (S,S,S)-AHPC-Boc ((S,S,S)-VH032-Boc) Product Datasheet. Cat. No.: HY-123109A. View Source
